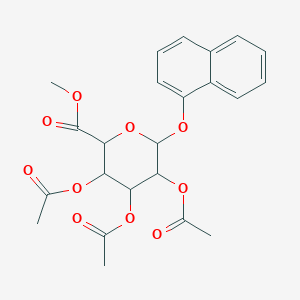

Methyl tri-O-acetyl-1-naphthol glucuronate

Description

Significance of Glucuronide Conjugation in Chemical and Biochemical Research

Glucuronidation is a fundamental Phase II metabolic reaction in which a glucuronic acid moiety is attached to a substrate. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and is essential for the metabolism of a vast range of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and hormones. nih.gov The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the parent compound, facilitating its elimination from the body, primarily through urine or bile. nih.gov In chemical and biochemical research, the study of glucuronide conjugates is crucial for understanding the metabolic fate and potential toxicity of new drug candidates and environmental chemicals. scbt.com The synthesis of authentic glucuronide standards is therefore essential for analytical and toxicological studies. psu.edu

Role of Acetylated Glucuronate Derivatives in Synthetic Chemistry

In the laboratory synthesis of glucuronides, the hydroxyl groups of glucuronic acid are often protected to control the reaction's regioselectivity and to improve yields. Acetylation, the addition of acetyl groups, is a common and effective protection strategy. axios-research.com Acetylated glucuronate derivatives, such as acetobromo-α-D-glucuronic acid methyl ester, are stable, reactive intermediates that can be coupled with various substrates. sigmaaldrich.com These acetyl groups act as protecting groups that can be removed under specific conditions after the desired glycosidic bond has been formed. psu.edu This approach allows for the precise synthesis of specific glucuronide isomers that might be difficult to isolate from biological sources. nih.govnih.gov The use of such derivatives is a key technique in creating the necessary reference materials for metabolic research. orgsyn.org

Specific Focus: Methyl tri-O-acetyl-1-naphthol glucuronate within the Context of Naphthol Glucuronides

1-Naphthol (B170400) is a well-studied phenolic compound that undergoes extensive glucuronidation in the body to form 1-Naphthol β-D-glucuronide. scbt.com This metabolite is frequently used as a biomarker for exposure to polycyclic aromatic hydrocarbons. To study this metabolic pathway, a pure standard of 1-Naphthol β-D-glucuronide is required. This compound (CAS No: 18404-55-2) is a key synthetic intermediate created for this very purpose. pharmaffiliates.comcymitquimica.com It represents the protected form of the final metabolite, where the hydroxyl groups of the glucuronic acid are acetylated, and the carboxylic acid is in its methyl ester form. This stable, protected intermediate facilitates the crucial coupling reaction with 1-naphthol. Subsequent deprotection (removal of the acetyl and methyl groups) yields the target metabolite, 1-Naphthol β-D-glucuronide. psu.edu

Detailed Compound Data

The following table provides a summary of the available data for this compound.

| Property | Value | Source(s) |

| Compound Name | 1-Naphthol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester | pharmaffiliates.com |

| CAS Number | 18404-55-2 | pharmaffiliates.com |

| Molecular Formula | C₂₃H₂₄O₁₀ | pharmaffiliates.com |

| Molecular Weight | 460.43 g/mol | pharmaffiliates.com |

| Application | Intermediate for the synthesis of 1-Naphthol β-D-Glucuronide | cymitquimica.com |

Table of Mentioned Compounds

Properties

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-naphthalen-1-yloxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZRMMOSHNKHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl Tri O Acetyl 1 Naphthol Glucuronate

Chemo-Enzymatic Synthesis Approaches for 1-β-O-Acyl Glucuronides

Chemo-enzymatic synthesis represents a powerful strategy that combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations. This hybrid approach is particularly effective for the synthesis of complex molecules like 1-β-O-acyl glucuronides, providing a pathway that often results in higher yields and stereospecificity compared to purely chemical methods. acs.orgrsc.org

Role of Methyl Acetyl Derivatives in Chemo-Enzymatic Synthesis

In the chemo-enzymatic synthesis of 1-β-O-acyl glucuronides, methyl acetyl derivatives serve as key intermediates. acs.org The synthesis typically begins with a chemical condensation reaction. For instance, the cesium salt of a carboxylic acid is reacted with an activated sugar donor, methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranosid)uronate. acs.orgnih.gov This initial step stereospecifically forms the β-glycosidic bond, yielding the fully protected methyl acetyl derivative of the 1-β-O-acyl glucuronide. acs.orgrsc.org

This method ensures the exclusive formation of the β-anomer, which is a significant advantage over many conventional chemical glycosylation methods that can produce a mixture of α and β anomers. acs.org The methyl and acetyl groups act as protecting groups for the carboxyl and hydroxyl functionalities on the glucuronic acid moiety, respectively. These protecting groups are stable under the initial chemical coupling conditions but are designed for selective removal in subsequent enzymatic steps. The use of these derivatives is a cornerstone of a widely applicable chemo-enzymatic strategy for obtaining various 1-β-O-acyl glucuronides. nih.govacs.org

Chemoselective Enzymatic Removal of Protecting Groups

Following the chemical synthesis of the methyl acetyl derivative, the subsequent steps involve highly selective enzymatic hydrolysis to remove the protecting groups. This process is typically carried out in two stages.

First, the O-acetyl groups on the sugar ring are removed. Lipases are commonly employed for this step due to their ability to act chemoselectively on the ester bonds of the acetyl groups without cleaving the 1-β-O-acyl linkage to the aglycone or the methyl ester at the C-6 position. acs.orgrsc.org The choice of enzyme can be critical, as its selectivity can be influenced by the structure of the acyl group. acs.org For example, Lipase (B570770) AS Amano (LAS) has shown high chemoselectivity for the O-acetyl groups of the methyl acetyl derivatives of some non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org In cases where LAS shows low selectivity, other enzymes like Carboxylesterase from Streptomyces rochei (CSR) have been successfully used, either alone or in combination with LAS, to achieve efficient deacetylation. nih.govacs.org

The second enzymatic step involves the hydrolysis of the methyl ester at the C-6 position of the glucuronic acid moiety to yield the final 1-β-O-acyl glucuronide. Porcine liver esterase (PLE) and lipase from Candida antarctica type B (CAL-B) are effective catalysts for this transformation. acs.orgrsc.org CAL-B, in particular, has demonstrated high chemoselectivity and catalytic efficiency for this final deprotection step. acs.org

This two-step enzymatic deprotection strategy allows for the isolation of the target glucuronide in high yield and purity, avoiding the harsh conditions often required for chemical deprotection which can lead to degradation or anomerization of the product. rsc.org

Conventional Chemical Synthesis Pathways

Conventional chemical synthesis provides a direct, albeit sometimes challenging, route to glucuronide conjugates. These methods rely on well-established glycosylation reactions, which involve the coupling of a glycosyl donor with a glycosyl acceptor, followed by deprotection steps.

Glycosylation Reactions Utilizing Activated Glucuronosyl Donors

The core of conventional glucuronide synthesis is the glycosylation reaction, where a new glycosidic bond is formed. The success of this reaction heavily depends on the nature of the activated glucuronosyl donor.

Methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranosid)uronate, often referred to as acetobromo-α-D-glucuronic acid methyl ester, is a widely used and commercially available glycosyl donor. rsc.orgbiosynth.comsynthose.com This compound is a protected form of D-glucuronic acid with an alpha bromide at the anomeric position, making it highly reactive for glycosylation reactions. biosynth.com The acetyl groups at the C-2, C-3, and C-4 positions serve two purposes: they protect the hydroxyl groups and participate in the reaction mechanism, typically leading to the formation of a 1,2-trans-glycosidic bond, which corresponds to the desired β-glucuronide. psu.edu

This donor is frequently used in the Koenigs-Knorr reaction, a classic method for glycosidic bond formation. nih.govresearchgate.net The reaction is typically promoted by heavy metal salts, such as those of silver or mercury, although modern variations may use other catalysts to avoid toxicity. researchgate.net The reaction between this brominated sugar donor and an aglycone acceptor, like 1-naphthol (B170400), results in the formation of the protected glucuronide, Methyl tri-O-acetyl-1-naphthol glucuronate.

| Research Findings on Glycosyl Donor |

| Glycosyl Donor: Methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranosid)uronate |

| Key Feature: Anomeric α-bromide facilitates glycosylation. biosynth.com |

| Protecting Groups: Acetyl groups at C-2, C-3, C-4; Methyl ester at C-6. |

| Stereochemical Outcome: The C-2 acetyl group participates to favor the formation of the β-anomer (1,2-trans product). psu.edu |

| Common Reaction: Koenigs-Knorr glycosylation. nih.gov |

| Application: Used in the synthesis of O-glucuronides, including those of NSAIDs and other phenolic compounds. rsc.orgnih.gov |

The coupling of the activated glucuronosyl donor with the aglycone, in this case, 1-naphthol, is the pivotal step in forming the glycosidic linkage. In the context of the Koenigs-Knorr reaction, 1-naphthol acts as the nucleophile (glycosyl acceptor), attacking the anomeric carbon of the glucuronosyl bromide. The reaction is typically carried out in the presence of a promoter, such as silver carbonate or silver oxide, which acts as a halogen acceptor, facilitating the departure of the bromide and the formation of an oxocarbenium ion intermediate. nih.gov

The neighboring group participation of the acetyl group at the C-2 position of the sugar donor helps to control the stereochemistry of the reaction, directing the incoming 1-naphthol to attack from the opposite face, thus yielding predominantly the β-glucuronide. psu.edu While effective, the synthesis of glucuronides can be more challenging than that of other glycosides. nih.gov Potential side reactions, such as the formation of orthoester by-products, can occur, sometimes leading to low yields. nih.gov

After the successful coupling, the resulting protected product, this compound, can be isolated. If the final deprotected 1-naphthol β-D-glucuronide is desired, the acetyl and methyl ester protecting groups are subsequently removed, typically under basic hydrolysis conditions (e.g., using sodium methoxide (B1231860) followed by aqueous hydroxide). psu.edu

| Summary of Coupling Reactions |

| Aglycone Example: 1-Naphthol |

| Reaction Type: Koenigs-Knorr Glycosylation |

| Promoter: Typically Silver (Ag) or Mercury (Hg) salts. researchgate.net |

| Mechanism: The promoter assists in removing the anomeric bromide, forming an oxocarbenium ion. The C-2 acetyl group provides anchimeric assistance, leading to a stereoselective attack by the aglycone. |

| Product: Methyl tri-O-acetyl-1-naphthol β-D-glucuronate |

| Challenges: Potential for side-product formation (e.g., orthoesters), which may lower the yield. nih.gov |

Utilization of 2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester trichloroacetimidate (B1259523) as a Glucuronosyl Donor

The Schmidt trichloroacetimidate method is a cornerstone of modern glycosylation chemistry, prized for its efficiency and the mild conditions required for activation. In the synthesis of aryl glucuronides, the use of a stable yet reactive glucuronyl donor is paramount. 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester trichloroacetimidate stands out as a superior donor for this purpose. bioglyco.comnih.gov This compound, a white powder with the molecular formula C₁₅H₁₈Cl₃NO₁₀, can be synthesized and isolated, providing a stable source for the glucuronyl moiety. bioglyco.com

The trichloroacetimidate group at the anomeric position (C-1) of the glucuronic acid derivative serves as an excellent leaving group upon activation by a Lewis acid. The reaction proceeds via the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the acceptor, in this case, 1-naphthol. The presence of the acetyl protecting groups at the C-2, C-3, and C-4 positions influences the stereochemical outcome of the glycosylation, typically favoring the formation of the 1,2-trans-glycosidic linkage (β-anomer) through neighboring group participation.

Role of Lewis Acids (e.g., Boron Trifluoride Diethyl Etherate, Trimethylsilyl (B98337) Trifluoromethanesulfonate) in Glycosylation

The activation of the trichloroacetimidate donor is a critical step in the glycosylation reaction and is achieved through the use of a Lewis acid catalyst. Among the various Lewis acids available, boron trifluoride diethyl etherate (BF₃·OEt₂) and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are most commonly employed for this transformation. researchgate.netnih.gov

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): BF₃·OEt₂ is a highly effective catalyst for promoting the glycosylation of phenols with glycosyl trichloroacetimidates. nih.gov It facilitates the departure of the trichloroacetonitrile (B146778) leaving group, leading to the formation of the desired β-glucuronide. Studies on the glycosylation of various phenols have shown that BF₃·OEt₂ can lead to excellent yields of the 1,2-trans-O-glycosides, often without the formation of the corresponding α-anomer. nih.gov The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to enhance selectivity. Research has shown that BF₃·OEt₂ is effective in converting key intermediates, such as 1,2-orthoesters, into the desired 1,2-trans-O-glycosides. nih.gov

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): TMSOTf is another powerful Lewis acid used in glycosylation. However, its reactivity can sometimes lead to a mixture of anomers (α and β) and other side products, particularly with less nucleophilic phenols. nih.gov The outcome of TMSOTf-catalyzed reactions is highly dependent on the reaction conditions and the nature of the glycosyl acceptor.

A general procedure for the synthesis of aryl β-D-glycopyranosides using BF₃·OEt₂ involves dissolving the glycosyl donor and the phenolic acceptor in an anhydrous solvent, followed by the addition of the Lewis acid. The reaction mixture is stirred at a controlled temperature until completion.

| Glycosyl Donor | Acceptor | Lewis Acid | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Penta-O-acetyl-β-D-glucose | 4-Substituted Phenols | BF₃·OEt₂ | CHCl₃ | Room Temp | 52-85% | researchgate.net |

| Glycosyl Trichloroacetimidate | Phenols | BF₃·OEt₂ | Not Specified | < -70°C to higher temp | Excellent | nih.gov |

| Glycosyl Trichloroacetimidate | Phenols | TMSOTf | Not Specified | Not Specified | Variable | nih.gov |

Intermediate Role in the Synthesis of 1-Naphthol β-D-Glucuronide

This compound (CAS No: 18404-55-2) is not the final target metabolite but rather a crucial, protected intermediate in the multi-step synthesis of 1-Naphthol β-D-glucuronide (CAS No: 17238-47-0). researchgate.netacsgcipr.orggoogle.com The synthesis of glucuronides often requires the use of protecting groups to prevent unwanted side reactions at the hydroxyl and carboxylic acid functionalities of the glucuronic acid moiety. Once the glycosidic linkage with 1-naphthol is successfully established to form the protected conjugate, the subsequent step involves the removal of these protecting groups to yield the final, biologically relevant metabolite.

The stability of the protected intermediate allows for purification, typically by column chromatography, ensuring that the final deprotected product is of high purity.

Protective Group Strategies in Synthesis: Acetyl and Methyl Ester Groups

The use of protecting groups is a fundamental strategy in carbohydrate chemistry to achieve regioselective and stereoselective synthesis. In the context of this compound, the acetyl and methyl ester groups serve distinct and critical functions.

Acetyl Groups (Ac): The hydroxyl groups at positions C-2, C-3, and C-4 of the glucuronic acid donor are protected as acetyl esters. This serves two main purposes. Firstly, it prevents these hydroxyl groups from acting as nucleophiles and competing with the intended glycosyl acceptor (1-naphthol). Secondly, the acetyl group at C-2 plays a crucial role in directing the stereochemical outcome of the glycosylation reaction. Through a phenomenon known as "neighboring group participation," the C-2 acetyl group can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the molecule from attack by the incoming nucleophile. This results in the preferential formation of the desired β-glycosidic bond, which is the anomer typically found in biological systems.

Methyl Ester Group (Me): The carboxylic acid at C-6 of the glucuronic acid is protected as a methyl ester. This prevents the carboxylate from participating in undesired side reactions, such as lactonization or acting as a nucleophile itself. The methyl ester is relatively stable to the conditions of the glycosylation reaction but can be selectively removed under hydrolytic conditions.

The final step in the synthesis of 1-Naphthol β-D-glucuronide from its protected intermediate is the deprotection, which involves the hydrolysis of the acetyl and methyl ester groups. nih.gov This is typically achieved through basic hydrolysis.

The process generally involves treating the protected glucuronide with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a solvent mixture, often containing methanol (B129727) and water. The ester linkages of both the acetyl groups and the methyl ester are cleaved under these conditions, yielding the free hydroxyl groups and the carboxylate salt of the glucuronic acid. Subsequent neutralization with an acid will produce the final 1-Naphthol β-D-glucuronide.

Enzymatic hydrolysis offers a milder and more selective alternative for deprotection. nih.gov For instance, lipases can be used for the chemo-selective hydrolysis of acetyl groups, while esterases can cleave the methyl ester group. nih.gov This enzymatic approach can be particularly useful when dealing with sensitive substrates that might be prone to degradation under harsh basic conditions. acsgcipr.orgnih.gov

| Protecting Group | Reagent/Method | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Acetyl and Methyl Ester | Basic Hydrolysis (e.g., NaOH, LiOH) | Aqueous Methanol | Non-selective | nih.gov |

| Acetyl Groups | Lipase AS Amano (LAS) | Enzymatic | Chemo-selective for acetyls | nih.gov |

| Methyl Ester Group | Esterase from porcine liver (PLE) | Enzymatic | Chemo-selective for methyl ester | nih.gov |

Chemical Reactivity and Stability of Acetylated Naphthol Glucuronates

Acyl Migration Phenomenon in Glucuronides

A defining characteristic of 1-O-acyl glucuronides is their tendency to undergo acyl migration, an intramolecular transacylation reaction. currentseparations.comrsc.org This process is a significant degradation pathway that competes with hydrolysis. tandfonline.com The phenomenon involves the transfer of the acyl group (in this case, the acetylated naphthol) from its initial C-1 position on the glucuronic acid ring to other hydroxyl groups. currentseparations.com This rearrangement is a spontaneous chemical reaction that occurs under physiological conditions. nih.govresearchgate.net

The intramolecular rearrangement of 1-O-acyl glucuronides is a non-enzymatic process that proceeds through a series of reactions. nih.gov The initial and metabolically formed conjugate is the 1-β-O-acyl glucuronide. rsc.orgnih.gov This isomer is chemically unstable and can rearrange to form various positional isomers. nih.gov The migration of the acyl group is believed to initiate a cascade of spontaneous chemical reactions, including not only the formation of positional isomers but also anomerization, which is the conversion between the β and α configurations at the anomeric carbon (C-1). rsc.org Upon formation, the 1-β-glucuronides can undergo acyl migration to the 2-, 3-, or 4-β isomers. nih.gov These β-isomers can then undergo reversible anomerization to their corresponding α-isomers. nih.gov

Through the process of acyl migration, the acyl group on the 1-O-acyl glucuronide can move to the C-2, C-3, or C-4 positions of the glucuronic acid moiety. currentseparations.comnih.gov This results in the formation of a mixture of 2-O-acyl, 3-O-acyl, and 4-O-acyl glucuronide isomers. nih.govnih.gov The appearance of these isomers is sequential, following the degradation of the initial 1-β-O-acyl glucuronide. nih.gov This intramolecular migration is often the predominant degradation pathway compared to direct hydrolysis. nih.govnih.gov The formation of these isomers is significant because, unlike the parent 1-O-acyl-β-D-glucuronide, they are not substrates for β-glucuronidase, an enzyme that typically cleaves glucuronide conjugates. nih.gov

The rate of acyl migration is not constant and is influenced by several factors. The kinetics of this rearrangement typically follow first-order degradation. tandfonline.comresearchgate.net Key factors that affect the rate include:

pH and Temperature: Acyl glucuronides are unstable at physiological pH (around 7.4) and temperature (37°C), conditions under which acyl migration readily occurs. currentseparations.comnih.gov

Stereochemistry: The spatial arrangement of the molecule can have a significant impact. For instance, studies on the glucuronides of enantiomeric 2-phenylpropionic acids showed that the (R)-isomer degraded faster than the (S)-isomer, indicating that the (R)-glucuronide is more susceptible to acyl migration. tandfonline.comnih.gov

Electronic and Steric Properties: The chemical structure of the aglycone plays a crucial role. The electronic properties of the carbonyl carbon in the acyl group, which can be related to the pKa of the parent acid, and steric hindrance around the acyl carbonyl can influence the reactivity and stability of the conjugate. nih.gov Electron-donating substituents on the aglycone tend to increase the half-life of the glucuronide, making it more stable. nih.gov For example, the half-life of 4-propoxy benzoic acid glucuronide (an electron-donating group) is significantly longer than that of 4-nitro benzoic acid glucuronide (an electron-withdrawing group). nih.gov

| Factor | Influence on Acyl Migration Rate | Example |

| pH | Higher pH (physiological) accelerates migration | Unstable at pH 7.4 currentseparations.comnih.gov |

| Temperature | Higher temperature (physiological) accelerates migration | Unstable at 37°C researchgate.netnih.gov |

| Stereochemistry | (R)-isomers often degrade faster than (S)-isomers | (R)-PA glucuronide half-life: 1.8 h vs. (S)-PA glucuronide: 3.3 h nih.gov |

| Electronic Effects | Electron-withdrawing groups on the aglycone increase the rate | 4-nitro t1/2 = 0.9 h vs. 4-propoxy t1/2 = 106.6 h nih.gov |

| Steric Hindrance | Increased steric bulk around the ester linkage can decrease the rate | - |

Hydrolytic Degradation Pathways

In addition to acyl migration, acetylated naphthol glucuronides can be degraded through hydrolysis, which cleaves the ester bond to release the parent aglycone (acetylated naphthol) and glucuronic acid. currentseparations.comnih.gov This degradation can occur through both non-enzymatic and enzymatic pathways.

The hydrolysis of acetylated naphthol glucuronides can be significantly accelerated by specific enzymes.

β-Glucuronidases: These enzymes are hydrolases that specifically catalyze the cleavage of β-D-glucuronosides. covachem.comsigmaaldrich.com β-Glucuronidases are routinely used in laboratory settings to hydrolyze glucuronide conjugates back to their parent aglycones for analysis. sigmaaldrich.com The enzyme acts on the 1-O-acyl-β-glucuronide isomer but not on the α-anomers or the 2-, 3-, and 4-O-acyl isomers that form from migration. nih.govnih.gov The efficiency of hydrolysis can vary depending on the source of the enzyme (e.g., from E. coli or mollusks) and the specific structure of the glucuronide conjugate. sigmaaldrich.comnih.gov The reaction is typically optimal at a pH between 6 and 7. sigmaaldrich.com

Esterases: As acyl glucuronides are esters, they are also potential substrates for esterases, which are enzymes that hydrolyze ester bonds. nih.govnih.gov Various types of esterases, such as carboxylesterases and arylacetamide deacetylase, are involved in drug metabolism. nih.gov Recently, α/β hydrolase domain containing 10 (ABHD10) has been identified as an enzyme responsible for the hydrolysis of some acyl glucuronides in the human liver. nih.gov Glucuronoyl esterases (GEs) are another class of enzymes that can cleave ester linkages, specifically those between lignin and hemicellulose, demonstrating the capability of esterases to act on such bonds. dtu.dkdtu.dk The contribution of esterases to the hydrolysis of a specific acetylated naphthol glucuronide would depend on factors like the tissue and the specific esterases present. nih.gov

| Degradation Pathway | Description | Key Features |

| Acyl Migration | Intramolecular transfer of the acyl group to other hydroxyl positions on the glucuronic acid ring. | Non-enzymatic; forms 2-, 3-, and 4-O-acyl isomers; often the predominant pathway. currentseparations.comnih.gov |

| Non-Enzymatic Hydrolysis | Spontaneous cleavage of the ester bond by water. | Does not require enzymes; regenerates the parent aglycone. tandfonline.comnih.gov |

| Enzymatic Hydrolysis (β-Glucuronidase) | Enzyme-catalyzed cleavage of the β-glucuronoside bond. | Specific to the 1-O-acyl-β-isomer; widely used in drug metabolism studies. nih.govcovachem.com |

| Enzymatic Hydrolysis (Esterases) | Enzyme-catalyzed cleavage of the ester linkage. | Can be performed by various esterases (e.g., ABHD10); contributes to detoxification. nih.gov |

Cleavage of Glycosidic Linkages

The glycosidic bond in acetylated naphthol glucuronates can be cleaved through both chemical hydrolysis and enzymatic action. The stability of this linkage is influenced by several factors, including pH and the presence of specific enzymes. nih.gov

Chemical Hydrolysis: The rate of chemical hydrolysis of the glycosidic bond is pH-dependent. For instance, the hydrolysis of 2-naphthyl β-D-glucuronide follows a rate law that is influenced by the ionization state of the carboxylic acid group on the glucuronic acid moiety. rsc.org In acidic conditions, specifically in 1M-hydrochloric acid, 2-naphthyl β-D-glucoside is hydrolyzed 45 times faster than 2-naphthyl β-D-glucuronide. rsc.org Conversely, at a pH of 4.79, the glucuronide is hydrolyzed 35 times faster than the glucoside. rsc.org This highlights the significant role of the carboxylate group in the hydrolysis mechanism.

Enzymatic Hydrolysis: The primary enzymes responsible for the cleavage of the glycosidic linkage in glucuronides are β-glucuronidases. nih.govcovachem.com These enzymes are present in various human tissues and body fluids and can hydrolyze glucuronide conjugates, releasing the parent aglycone (in this case, 1-naphthol). nih.govsigmaaldrich.com The activity of β-glucuronidase is also pH-dependent, with different enzymes exhibiting optimal activity at different pH values. For example, some β-glucuronidases show optimal efficiency at pH 4.5, while others are more active in a broader pH range. imcstips.com The source of the enzyme (e.g., from Patella vulgata, Helix pomatia, or E. coli) also affects the hydrolysis efficiency. sigmaaldrich.com

In a study on the metabolism of 1-naphthyl-beta-D-glucuronide in mice, it was observed that the compound was excreted as the parent compound and also as the sulfate (B86663) conjugate, indicating that hydrolysis of the glycosidic bond occurred in vivo, followed by resynthesis of a different conjugate. nih.gov

| Condition | Relative Rate of Hydrolysis | Reference |

| 1M Hydrochloric Acid | 2-naphthyl β-D-glucoside > 2-naphthyl β-D-glucuronide (45x) | rsc.org |

| pH 4.79 | 2-naphthyl β-D-glucuronide > 2-naphthyl β-D-glucoside (35x) | rsc.org |

| Enzymatic (β-glucuronidase) | Dependent on enzyme source and pH | sigmaaldrich.comimcstips.com |

Intermolecular Reactions and Adduct Formation

Acylated glucuronides are known to be reactive metabolites capable of undergoing intermolecular reactions, leading to the formation of covalent adducts with macromolecules such as proteins. hyphadiscovery.comnih.gov This reactivity is a key factor in the potential toxicity associated with some carboxylic acid-containing drugs. nih.govdntb.gov.ua

Covalent Binding to Proteins via Transesterification

One of the primary mechanisms for the covalent binding of acetylated naphthol glucuronides to proteins is through transesterification. This process involves a nucleophilic attack by functional groups on the protein, such as the amino (-NH2), sulfhydryl (-SH), or hydroxyl (-OH) groups of amino acid residues, on the carbonyl carbon of the ester group of the glucuronide. nih.gov This reaction leads to the direct displacement of the glucuronic acid moiety and the formation of a stable covalent bond between the naphthol derivative and the protein. nih.gov

This transacylation reaction is thought to be a significant pathway for the bioactivation of acyl glucuronides. nih.gov The reactivity of the acyl glucuronide is influenced by the structure of the aglycone and is promoted at higher pH values. nih.gov

Another related process that leads to protein adduct formation is initiated by intramolecular acyl migration. The acyl group from the 1-β position can migrate to the 2-, 3-, or 4-hydroxyl groups of the glucuronic acid ring. nih.govnih.gov These positional isomers can then undergo a ring-opening to form a reactive aldehyde, which can subsequently form an imine (Schiff base) with the amino groups of lysine residues on proteins. researchgate.netnih.gov This can be followed by an Amadori rearrangement to form a stable ketoamine linkage. researchgate.net

| Reaction Pathway | Description | Key Intermediates | Protein Target |

| Transesterification | Direct nucleophilic attack on the ester carbonyl carbon by protein nucleophiles. | N/A | Lysine, Cysteine, Serine residues |

| Acyl Migration & Glycation | Intramolecular migration of the acyl group, followed by ring-opening to a reactive aldehyde, which then reacts with protein amino groups. | Positional isomers (2-, 3-, 4-acyl), open-chain aldehyde, Schiff base | Lysine residues |

Biochemical Consequences of Reactive Metabolites

The formation of covalent adducts between reactive metabolites, such as acetylated naphthol glucuronides, and endogenous proteins can have significant biochemical consequences. While glucuronidation is generally a detoxification pathway, the formation of these reactive acyl glucuronides can lead to toxicity. nih.govhyphadiscovery.com

The covalent modification of proteins can alter their structure and function. nih.gov This can lead to cellular dysfunction and, in some cases, cell death. For example, the covalent binding of the acyl glucuronide of zomepirac to tubulin has been shown to inhibit its assembly. The modification of key enzymes or structural proteins can disrupt critical cellular processes.

Furthermore, the drug-protein adducts can act as neoantigens, triggering an immune response. nih.gov This can lead to hypersensitivity reactions and other immunologically-mediated adverse drug reactions. nih.gov The formation of antibodies against acyl glucuronide-protein adducts has been demonstrated, supporting the role of these reactive metabolites in initiating immune responses. nih.gov

The toxicological outcome of the formation of these reactive metabolites is not always certain and depends on a variety of factors, including the rate of formation and detoxification of the reactive metabolite, the specific proteins that are targeted, and the individual's susceptibility. nih.gov However, the potential for acyl glucuronides to cause toxicity through the formation of protein adducts is a significant consideration in drug development and safety assessment. hyphadiscovery.com

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of the compound by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl tri-O-acetyl-1-naphthol glucuronate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

In ¹H NMR, the chemical shifts, signal multiplicity, and coupling constants of the protons reveal their chemical environment. For this molecule, distinct signals are expected for the protons of the naphthyl group, the anomeric proton of the glucuronic acid moiety, the other protons on the pyranose ring, the protons of the three acetyl groups, and the protons of the methyl ester group. The anomeric proton is particularly diagnostic, with its chemical shift and coupling constant indicating the β-configuration of the glycosidic bond.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. psu.edu This includes the carbons of the naphthyl ring, the carbonyl carbons of the acetyl and methyl ester groups, the carbons of the glucuronic acid ring, and the methyl carbons of the acetyl and ester functions. The chemical shifts are sensitive to the local electronic environment, and acetylation induces noticeable shifts in the signals of the attached carbons (α-carbons) and adjacent carbons (β-carbons). psu.edu

Table 1: Representative NMR Data for Acetylated Glucuronide Structures Note: Exact chemical shifts (δ) for this compound would require experimental measurement. The data below are illustrative based on similar acetylated glucuronide compounds. psu.edursc.orgchemicalbook.comlookchem.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Naphthyl-H | 7.4 - 8.2 | 110 - 135 |

| Anomeric-H (H-1') | ~5.9 | ~98-102 |

| Glucuronate Ring-H | 3.8 - 5.4 | ~68-75 |

| Acetyl-CH₃ | 1.9 - 2.1 | ~20-21 |

| Acetyl-C=O | - | ~169-171 |

| Ester-OCH₃ | ~3.7 | ~53 |

| Ester-C=O | - | ~167 |

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. nih.gov When coupled with Liquid Chromatography (LC-MS), it becomes a powerful technique for separating the compound from complex mixtures, such as biological samples, and quantifying it with high sensitivity and specificity. acs.orgnih.gov

In a typical LC-MS analysis, the compound is first separated on an LC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which typically forms protonated molecules [M+H]⁺ or adducts with salts like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments involve selecting the parent ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides key structural information. For this compound, characteristic fragmentation would include the loss of the naphthol aglycone, as well as sequential losses of acetyl groups, providing definitive evidence of the compound's identity. nih.gov

Chromatographic Separation Methods

Chromatography is essential for isolating the compound, assessing its purity, and separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Since the glucuronic acid moiety contains multiple chiral centers, the synthesis can potentially lead to the formation of diastereomers (e.g., the α-anomer). HPLC is highly effective at separating these diastereomers. nih.gov

Normal-phase HPLC using a silica (B1680970) gel column is often employed for the separation of diastereomeric esters. nih.gov The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, resulting in different retention times. A pure sample will ideally show a single, sharp peak, while a mixture of diastereomers will show multiple, resolved peaks. The area under each peak can be used to determine the relative proportion of each isomer. Reversed-phase HPLC is also commonly used for purity analysis, often with a UV detector set to a wavelength where the naphthyl group absorbs strongly.

Table 2: Illustrative HPLC Separation Parameters Note: This table represents a typical setup for diastereomer separation and purity analysis. nih.gov

| Parameter | Value/Description |

| Column | Silica Gel (Normal Phase) or C18 (Reversed Phase) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (Normal Phase) or Acetonitrile/Water (Reversed Phase) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

| Expected Result | Separation of β- (major) and α- (minor) anomers with distinct retention times. |

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact this compound due to the compound's high molecular weight and low volatility. cabidigitallibrary.org However, GC coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of related, more volatile compounds or for the analysis of the constituent parts after chemical degradation. nih.govcabidigitallibrary.org

For GC-MS analysis of glucuronides, a derivatization step is typically required to increase volatility and thermal stability. nih.govrsc.org This often involves methylation or, more commonly, silylation, where acidic protons are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov Alternatively, the polymer can be hydrolyzed to break it down into its constituent sugars, which are then derivatized and analyzed. cabidigitallibrary.org This approach, known as compositional analysis, can be used to identify the acetylated glucuronic acid methyl ester moiety.

Isotopic Labeling and Radiochemical Techniques in Metabolic Studies

Isotopic labeling is a critical technique for tracing the metabolic fate of compounds in biological systems. nih.gov In studies involving this compound, stable isotopes (like ²H, ¹³C, or ¹⁵N) or radioisotopes (like ³H or ¹⁴C) can be incorporated into the molecule.

When a labeled version of the compound is introduced into a biological system (e.g., cell culture or an animal model), its journey and transformation can be tracked. youtube.comyoutube.com For instance, by using ¹³C-labeled glucuronic acid, researchers can follow the distribution and excretion of the compound and identify any metabolites formed. The labeled metabolites can be detected and distinguished from their unlabeled, endogenous counterparts by mass spectrometry, as the labeled versions will have a higher mass. acs.orgnih.gov This allows for the study of metabolic pathways, such as deacetylation or other biotransformations, with high precision and without ambiguity. nih.gov

Utilization of Radiolabeled Precursors in Tracing Metabolic Fate

The elucidation of the metabolic fate of xenobiotics, including the pathways leading to the formation of glucuronide conjugates, frequently employs the use of radiolabeled precursors. This technique provides a sensitive and specific method for tracing the absorption, distribution, metabolism, and excretion (ADME) of a parent compound and its metabolites. In the context of compounds related to this compound, studies have utilized radiolabeled 1-naphthol (B170400) and its precursor, naphthalene (B1677914), to track their biotransformation.

Research involving the administration of ¹⁴C-radiolabeled naphthalene has been a key strategy for understanding its metabolic pathways in vivo. nih.gov Such studies are designed to trace the journey of the carbon-14 (B1195169) isotope from the parent molecule through various metabolic intermediates to its final excreted forms, including glucuronide and sulfate (B86663) conjugates. For instance, controlled studies in animal models like monkeys have involved exposure to ¹⁴C-radiolabeled naphthalene to gather data on blood and tissue levels of the parent compound, its reactive epoxide metabolites, and resulting urinary adducts. nih.gov This approach allows for a quantitative analysis of the different metabolic routes and their efficiencies. These in vivo studies are crucial for validating physiologically based pharmacokinetic (PBPK) models that aim to predict human risk based on animal data. nih.gov

A more direct method for studying glucuronidation involves using the immediate precursor, radiolabeled 1-naphthol. An experimental approach using isolated perfused rat livers has demonstrated the direct conversion of 1-[1-¹⁴C]naphthol into its glucuronide and sulfate conjugates. portlandpress.com In these experiments, after introducing the radiolabeled 1-naphthol into the perfusion medium, samples are collected over time and analyzed for the presence of radioactive metabolites. portlandpress.com This ex vivo system allows for the detailed study of hepatic conjugation mechanisms, showing the rate of formation of 1-naphthol glucuronide and 1-naphthol sulfate. portlandpress.com The findings from such studies indicate that 1-naphthol is predominantly metabolized into these two conjugates. atamanchemicals.com

The data below, derived from a study on perfused rat livers, illustrates the appearance of 1-naphthol glucuronide in the perfusion medium over a 30-minute period following the addition of 1-[1-¹⁴C]naphthol. portlandpress.com

Formation of 1-Naphthol Glucuronide in Perfused Rat Liver

| Time (minutes) | 1-Naphthol Glucuronide Formed (nmol/g of liver) |

|---|---|

| 0 | 0.0 |

| 5 | 1.5 |

| 10 | 3.0 |

| 15 | 4.2 |

| 20 | 5.1 |

This use of radiolabeling is fundamental for determining the kinetics of metabolite formation and understanding how different physiological or pathological states can influence metabolic capacity. portlandpress.com

Biochemical and Metabolic Significance of Naphthol Glucuronides

Glucuronidation as a Major Phase II Metabolic Reaction

Glucuronidation is a pivotal Phase II metabolic conjugation reaction responsible for the biotransformation of a vast array of both endogenous substances and xenobiotics, including drugs, toxins, and dietary components. nih.govyouarethehealer.orgwikipedia.org This process involves the covalent attachment of a glucuronic acid moiety to a substrate, a reaction that significantly increases the molecule's water solubility. wikipedia.orgjove.com This enhanced hydrophilicity is crucial, as it facilitates the elimination of the resulting glucuronide conjugate from the body, primarily through urine or bile. nih.govwikipedia.orgnih.gov

While often occurring as a secondary metabolic step following initial Phase I reactions like hydroxylation, glucuronidation can also serve as the dominant and primary elimination pathway for certain compounds. nih.gov The entire process is considered a critical detoxification mechanism, protecting the body from the potentially harmful accumulation of foreign chemicals and metabolic byproducts. nih.gov

Role of Uridine (B1682114) Diphosphoglucuronosyl Transferase (UGT) Enzymes

The enzymatic drivers of glucuronidation are the Uridine Diphosphoglucuronosyl Transferase (UGT) superfamily of enzymes. wikipedia.orgjove.com These enzymes are primarily located in the endoplasmic reticulum of cells in various tissues, with the highest concentrations found in the liver, intestine, and kidneys. youarethehealer.orgwikipedia.orgnih.gov UGTs catalyze the transfer of the glucuronic acid group from an activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to the target molecule. youarethehealer.orgnumberanalytics.com

The human UGT superfamily is categorized into families and subfamilies, with the UGT1A, UGT2A, and UGT2B subfamilies being principally responsible for the metabolism of most drugs and xenobiotics. youarethehealer.orgresearchgate.net The specificity of these enzymes can vary, with some isoforms targeting specific substrates, while others exhibit broader activity. nih.gov Inherited deficiencies or genetic variations in UGT enzymes can lead to impaired metabolism and are associated with certain diseases, such as Gilbert's syndrome, which involves reduced bilirubin (B190676) glucuronidation. nih.govnih.gov

Substrates for Glucuronidation: Carboxylic Acids, Hydroxyl, Amino, Thiol Functional Groups

UGT enzymes demonstrate the ability to conjugate a wide range of structurally diverse compounds. The primary requirement for a molecule to be a substrate for glucuronidation is the presence of a suitable nucleophilic functional group that can act as an acceptor for the glucuronic acid moiety. youarethehealer.orgjove.com

The most common functional groups that undergo glucuronidation include:

Hydroxyl groups: Found in phenols and alcohols, leading to the formation of ether (O-linked) glucuronides. youarethehealer.orgjove.com

Carboxylic acid groups: Resulting in the formation of ester (acyl) glucuronides. youarethehealer.orgjove.com

Amino groups: Found in amines, amides, and sulfonamides, which form N-linked glucuronides. jove.com

Thiol groups: Sulfur-containing compounds that form S-linked glucuronides. wikipedia.orgjove.com

The versatility of UGTs in recognizing these varied functional groups underscores the importance of glucuronidation as a comprehensive detoxification system. nih.gov

| Functional Group | Substrate Examples | Resulting Glucuronide Type |

|---|---|---|

| Hydroxyl (-OH) | Phenols, Alcohols, Steroids | O-glucuronide |

| Carboxylic Acid (-COOH) | Bile acids, Fatty acids | Ester (Acyl) glucuronide |

| Amino (-NH2, -NHR) | Aromatic amines, Amides | N-glucuronide |

| Thiol (-SH) | Sulfhydryl compounds | S-glucuronide |

Naphthol Metabolism and Glucuronide Conjugation

Naphthols, specifically 1-naphthol (B170400) and 2-naphthol, are well-documented metabolites of naphthalene (B1677914), a polycyclic aromatic hydrocarbon found in the environment and used in various industrial processes. researchgate.netresearchgate.netuzh.ch The metabolism of naphthalene is a multi-step process involving both Phase I and Phase II enzymes, leading to the formation of various derivatives, including glucuronide conjugates. researchgate.net

Formation of 1-Naphthol Glucuronide from Naphthalene and its Metabolites

The metabolic journey from naphthalene to 1-naphthol glucuronide begins with Phase I oxidation. Cytochrome P450 enzymes in the liver metabolize naphthalene to form unstable and reactive naphthalene-1,2-epoxide. researchgate.netuzh.ch This epoxide intermediate can then be converted into dihydroxylated compounds or rearranged non-enzymatically to form naphthols, predominantly 1-naphthol. researchgate.net

Once formed, 1-naphthol serves as an excellent substrate for Phase II conjugation reactions. researchgate.net UGT enzymes catalyze the attachment of glucuronic acid from UDPGA to the hydroxyl group of 1-naphthol. researchgate.net This reaction yields 1-naphthylglucuronide (1-naphthol glucuronide), a more polar and water-soluble compound that is readily marked for excretion. researchgate.netnih.gov

Interconversion and Elimination Pathways of Naphthol Glucuronides

The primary fate of 1-naphthol glucuronide is elimination from the body via urine and bile. nih.govnih.gov However, the metabolic pathway is not always linear. Glucuronides excreted into the gastrointestinal tract via bile can undergo deconjugation by β-glucuronidase enzymes produced by the gut microbiota. nih.gov This process, known as enterohepatic circulation, cleaves the glucuronic acid moiety, regenerating the parent compound (1-naphthol). nih.gov The liberated 1-naphthol can then be reabsorbed into circulation, potentially prolonging its biological half-life and systemic exposure before it is eventually re-conjugated in the liver and excreted. nih.govnih.gov

Enzymatic Regulation and Factors Affecting Glucuronide Fate

The efficiency and outcome of glucuronidation are not constant but are subject to careful regulation and influenced by numerous factors. khanacademy.org The disposition of a glucuronide conjugate is determined by a balance between its formation by UGT enzymes and its removal from the cell, which is mediated by membrane transport proteins. nih.govresearchgate.net

Several key factors can modulate this process:

Transporter Proteins: Efflux transporters, such as Multidrug Resistance-associated Proteins (MRPs), are essential for pumping glucuronide conjugates out of the cell into the bloodstream or bile. nih.govresearchgate.net The rate of this efflux can influence the rate of glucuronide formation, potentially through a feedback mechanism. nih.gov

Genetic Polymorphisms: Variations in the genes encoding UGT enzymes can lead to significant interindividual differences in metabolic capacity. uanl.mx These genetic differences can alter the rate of drug and toxin clearance, affecting efficacy and toxicity. researchgate.net

Induction and Inhibition: UGT enzyme expression can be induced (upregulated) or inhibited by various xenobiotics, including drugs, dietary compounds, and environmental chemicals. researchgate.netnih.gov Co-administration of a drug that inhibits a specific UGT enzyme can impair the clearance of other drugs metabolized by that same enzyme. researchgate.net

Pathophysiological Conditions: Disease states, particularly those affecting the liver, as well as age, can significantly alter the rate and extent of glucuronidation. nih.gov

This intricate regulatory network ensures that the body can adapt to varying levels of exposure to endogenous and exogenous compounds, highlighting the dynamic nature of metabolic detoxification. khanacademy.org

Influence of pH, Temperature, Species, and Tissue Type on Enzymatic Degradation

The enzymatic degradation of naphthol glucuronides is a critical process that can reverse the detoxification achieved through glucuronidation. The efficiency of this degradation is not constant and is significantly modulated by several factors, including the pH of the environment, the ambient temperature, the specific species being considered, and the type of tissue in which the enzymes are present.

The rate of enzymatic reactions, including the hydrolysis of glucuronides, is highly dependent on pH. Most enzymes have an optimal pH range at which their activity is maximal. For instance, β-glucuronidase, a key enzyme in this process, typically exhibits optimal activity in acidic conditions, which are prevalent in certain tissues and cellular compartments like lysosomes. researchgate.net

Temperature also plays a pivotal role in enzymatic activity. As with most biological reactions, the rate of enzymatic degradation of naphthol glucuronides generally increases with temperature up to an optimal point. Beyond this optimum, the enzyme can denature, leading to a rapid loss of activity.

Significant variations in the metabolism and degradation of xenobiotics, including naphthol glucuronides, exist among different species. mdpi.com These differences can be attributed to variations in the expression levels and catalytic activities of metabolizing enzymes. For example, a study on the glucuronidation of diclofenac (B195802), which also forms a glucuronide conjugate, revealed substantial differences in the rate of metabolism across species such as rats, monkeys, mice, dogs, and humans. mdpi.com Such species-specific differences are crucial when extrapolating toxicological data from animal models to humans.

The distribution and activity of enzymes responsible for glucuronide degradation also vary considerably among different tissues. The liver is a primary site for glucuronidation, but the enzymes responsible for deconjugation are found in various tissues, including the intestine, kidney, and at sites of inflammation. nih.govmdpi.com For example, in studies with diclofenac, the liver showed significantly higher rates of glucuronidation compared to the intestine and kidney in both humans and rats. mdpi.com

Table 1: Factors Influencing the Enzymatic Degradation of Naphthol Glucuronides

| Factor | Influence on Degradation | Research Findings |

|---|---|---|

| pH | Optimal enzyme activity occurs within a specific pH range. | β-glucuronidase generally functions optimally in acidic environments. researchgate.net |

| Temperature | Reaction rates increase with temperature up to an optimum. | Enzyme activity decreases sharply at temperatures above the optimum due to denaturation. |

| Species | Significant variability in enzyme activity and expression levels. | The rate of glucuronidation of compounds like diclofenac differs significantly between rats, monkeys, mice, dogs, and humans. mdpi.com |

| Tissue Type | Enzyme distribution and activity vary across different organs. | The liver is the primary site for glucuronidation, but deconjugating enzymes are also active in the intestine, kidneys, and inflamed tissues. nih.govmdpi.com |

Role of β-Glucuronidase and Esterases in Deconjugation

The deconjugation of naphthol glucuronides is primarily mediated by two key classes of enzymes: β-glucuronidase and esterases. Their activities are fundamental to the potential regeneration of the parent naphthol from its glucuronide conjugate.

β-Glucuronidase is a lysosomal enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glucuronide conjugates. covachem.comnih.gov This enzyme is widely distributed in human tissues and body fluids and plays a significant role in the disposition of many drugs and xenobiotics. nih.gov The release of β-glucuronidase can be elevated in certain pathological conditions, such as inflammation and in necrotic areas of tumors. researchgate.netresearchgate.net This localized increase in enzyme activity can lead to the site-specific cleavage of glucuronide conjugates, releasing the active aglycone, which can then exert biological effects locally. researchgate.net For instance, the deconjugation of flavonoid glucuronides by β-glucuronidase at sites of inflammation can release the anti-inflammatory aglycone. researchgate.net While this can be beneficial in some contexts, the regeneration of toxic compounds like 1-naphthol from their glucuronides is a significant toxicological concern.

Esterases are another class of enzymes that can contribute to the deconjugation of certain types of glucuronide conjugates, particularly acyl glucuronides. nih.gov These enzymes hydrolyze ester linkages. nih.gov While β-glucuronidase cleaves the glycosidic bond, esterases can hydrolyze the ester bond in acyl glucuronide metabolites. nih.gov The hydrolysis of acyl glucuronides is an important detoxification pathway, as these metabolites can be reactive and associated with toxicity. nih.gov For example, the enzyme α/β hydrolase domain containing 10 (ABHD10) has been identified as being responsible for the hydrolysis of mycophenolic acid acyl-glucuronide in the human liver. nih.gov The involvement of esterases in the deconjugation of naphthol glucuronides would depend on the specific structure of the conjugate. For Methyl tri-O-acetyl-1-naphthol glucuronate, the presence of acetyl esters suggests that esterases could potentially play a role in its metabolism by cleaving these acetyl groups, in addition to the action of β-glucuronidase on the glucuronic acid linkage.

Table 2: Key Enzymes in the Deconjugation of Naphthol Glucuronides

| Enzyme | Role in Deconjugation | Mechanism of Action |

|---|---|---|

| β-Glucuronidase | Catalyzes the hydrolysis of the β-D-glucuronic acid moiety from glucuronide conjugates. covachem.comnih.gov | Cleaves the glycosidic bond, releasing the aglycone (e.g., 1-naphthol). |

| Esterases | Hydrolyze ester linkages, potentially involved in the deconjugation of acyl glucuronides. nih.gov | Cleave ester bonds, which could include the acetyl groups in this compound. |

Research Perspectives and Future Directions

Development of Novel Glucuronide-Based Research Tools and Probes

The structural framework of "Methyl tri-O-acetyl-1-naphthol glucuronate" makes it an ideal starting point for the development of specialized research tools. The acetyl groups offer protection during synthetic modifications, allowing for the introduction of reporter tags, such as fluorophores or biotin, onto the naphthyl aglycone. Subsequent deacetylation would yield functional probes to investigate the activity and localization of β-glucuronidase, an enzyme implicated in various physiological and pathological processes, including cancer and drug metabolism. nih.govnih.gov

Future research could focus on synthesizing a variety of derivatized 1-naphthol (B170400) glucuronides from this acetylated intermediate. These probes would be invaluable for:

Enzyme Activity Assays: Creating fluorogenic or chromogenic substrates for the sensitive detection of β-glucuronidase activity in cell lysates or tissue samples.

Cellular Imaging: Developing fluorescently tagged glucuronides to visualize enzyme activity within living cells, providing insights into its subcellular distribution and dynamics.

Affinity-Based Probes: Designing probes with reactive moieties that can covalently bind to the active site of β-glucuronidase, enabling its isolation, identification, and proteomic analysis.

Methodological Advancements in Glucuronide Synthesis and Analysis

The synthesis of glucuronides can be challenging due to the need for selective protection and stereocontrolled glycosylation. "this compound" serves as a model compound for optimizing and refining synthetic methodologies. nih.gov

Key areas for future investigation include:

Greener Synthetic Routes: Developing more environmentally friendly and efficient methods for the synthesis of acetylated glucuronides, potentially reducing the reliance on heavy metal catalysts or harsh reagents.

Enzymatic and Chemoenzymatic Synthesis: Exploring the use of engineered enzymes, such as glycosynthases, for the direct and stereoselective synthesis of "this compound" and its analogs. rsc.org This could offer higher yields and purity compared to purely chemical methods.

Advanced Analytical Techniques: Refining mass spectrometry and NMR spectroscopy methods for the detailed structural characterization and quantification of acetylated glucuronides and their metabolites. This is crucial for understanding their stability and reactivity.

Understanding Complex Biochemical Pathways Involving Acetylated Glucuronates

While glucuronidation is primarily a detoxification pathway, the role of the acetylated precursors is less understood. Research into the stability and potential biological interactions of "this compound" could provide insights into the broader class of acetylated glucuronides. Although generally considered biologically inert, the potential for in vivo deacetylation and subsequent hydrolysis of the glucuronide bond warrants investigation. nih.gov

Future studies could explore:

Metabolic Stability: Investigating the stability of acetylated glucuronides in various biological matrices to determine if they can be deacetylated by cellular esterases.

Interaction with Transporters: Examining whether acetylated glucuronides can interact with drug transporters, potentially influencing the pharmacokinetics of other compounds.

Off-Target Effects: Although unlikely, assessing any potential off-target biological activity of acetylated glucuronides themselves.

Implications for Glucuronide Chemistry in Organic Synthesis

The chemistry of acetylated glucuronides like "this compound" has broader implications for organic synthesis. The use of the acetylated glucuronic acid moiety as a chiral auxiliary or a protecting group in the synthesis of complex natural products and pharmaceuticals is an area of growing interest. nih.govresearchgate.net

Future directions in this area may include:

Novel Protecting Group Strategies: Utilizing the unique reactivity and steric properties of the acetylated glucuronyl group to achieve selective transformations in complex molecule synthesis.

Glycosylation Methodologies: Leveraging the reactivity of acetylated glucuronide donors in the development of new glycosylation reactions to form other classes of glycosides. nih.gov

Prodrug Design: While the de-acetylated glucuronides are more common in prodrug strategies, the potential for tailored release profiles by using acetylated precursors could be an area of exploration. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.